![molecular formula C10H15NO2 B1330392 Ethyl 3-nortricyclylcarbamate CAS No. 709-70-6](/img/structure/B1330392.png)
Ethyl 3-nortricyclylcarbamate
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Description
Ethyl 3-nortricyclylcarbamate (ENTC) is an organocarbamate that is widely used in scientific research as a versatile reagent in organic synthesis. It has also been studied for its potential as a therapeutic agent in the treatment of various diseases. ENTC is a relatively new compound, first synthesized in the early 2000s. Since then, it has been studied for its potential applications in various areas of scientific research and medicine.
Scientific Research Applications
Carcinogenicity and Toxicity Studies
Ethyl carbamate has been the subject of extensive research due to its carcinogenic properties. It was reassessed by the International Agency for Research on Cancer (IARC) in 2007, highlighting its presence in fermented foods and alcoholic beverages and its classification as a potential carcinogen (Baan et al., 2007). The compound's widespread occurrence and potential toxicity to humans have spurred investigations into its formation mechanisms, detection methods, and mitigation strategies.
Detection Methods
Advancements in detection methods for ethyl carbamate have played a crucial role in monitoring its levels in various products. A notable approach involves surface-enhanced Raman scattering (SERS), which has been applied for quantitative detection in alcoholic beverages. This method uses silver-coated gold nanoparticle colloids as SERS amplifiers, offering a sensitive technique for in situ assessment and identification of ethyl carbamate (Yang et al., 2013). Furthermore, headspace solid-phase microextraction coupled with gas chromatography–mass spectrometry has been developed for rapid determination in Chinese rice wine, demonstrating the method's efficiency and speed (Liu et al., 2012).
Mitigation Strategies
Research on reducing ethyl carbamate levels in alcoholic beverages and fermented foods has yielded various physical, chemical, enzymatic, and metabolic engineering technologies. These strategies aim to address the compound's carcinogenicity, toxicity, and universality, presenting a significant challenge to the food and beverage industry (Zhao et al., 2013). Innovative methods, such as employing natural products to mitigate EC-induced toxicity through the modulation of oxidative stress, have also been explored (Gowd et al., 2018).
properties
IUPAC Name |
ethyl N-(3-tricyclo[2.2.1.02,6]heptanyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-13-10(12)11-9-5-3-6-7(4-5)8(6)9/h5-9H,2-4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMNOJJQBXBPGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1C2CC3C1C3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991188 |
Source
|
Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nortricyclylcarbamate | |
CAS RN |
709-70-6 |
Source
|
Record name | Ethyl 3-nortricyclylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709706 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-nortricyclylcarbamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102512 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl hydrogen tricyclo[2.2.1.0~2,6~]heptan-3-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20991188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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